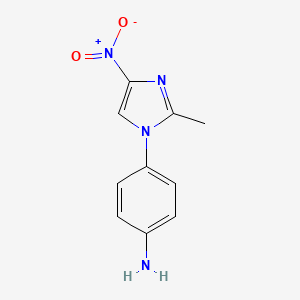
4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline is a compound that features a benzenamine core substituted with a 2-methyl-4-nitro-1H-imidazol-1-yl group. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline typically involves the nitration of a benzenamine derivative followed by the introduction of the imidazole moiety. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures. The imidazole ring can be introduced through a nucleophilic substitution reaction using an appropriate imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzenamine derivatives and imidazole-containing compounds with modified functional groups .
Applications De Recherche Scientifique
4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 4-(1H-imidazol-1-yl)-
- Benzenamine, 4-(2-methyl-1H-imidazol-1-yl)-
- Benzenamine, 4-(4-nitro-1H-imidazol-1-yl)-
Uniqueness
4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline is unique due to the presence of both a nitro group and a methyl group on the imidazole ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
93289-96-4 |
|---|---|
Formule moléculaire |
C10H10N4O2 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
4-(2-methyl-4-nitroimidazol-1-yl)aniline |
InChI |
InChI=1S/C10H10N4O2/c1-7-12-10(14(15)16)6-13(7)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3 |
Clé InChI |
PUFSLAGSBRVUOB-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CN1C2=CC=C(C=C2)N)[N+](=O)[O-] |
SMILES canonique |
CC1=NC(=CN1C2=CC=C(C=C2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B1661558.png)
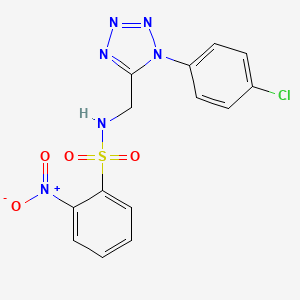

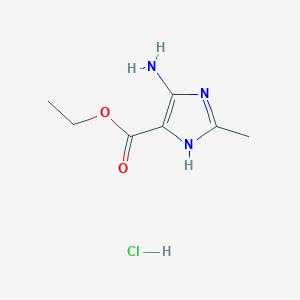
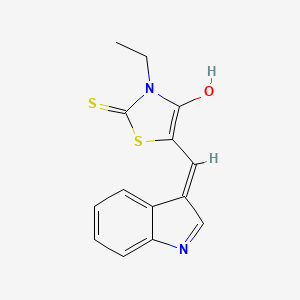
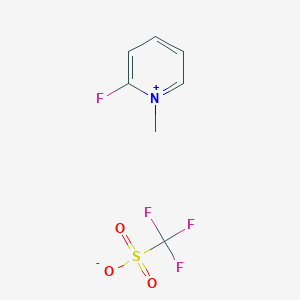
![1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one](/img/structure/B1661572.png)

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B1661575.png)
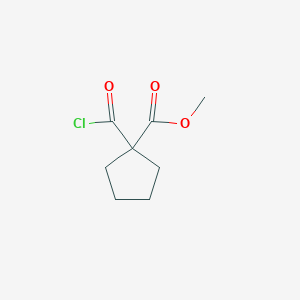
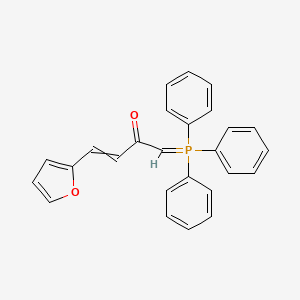
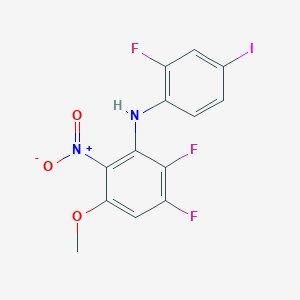

![2-[(2,6-Dimethylmorpholin-4-YL)methyl]-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B1661581.png)
